molecular formula C9H5ClFN3 B8801876 3-Chloro-6-(4-fluorophenyl)-1,2,4-triazine

3-Chloro-6-(4-fluorophenyl)-1,2,4-triazine

Cat. No. B8801876
M. Wt: 209.61 g/mol
InChI Key: IWYSUQSGWOVPDF-UHFFFAOYSA-N
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Patent
US04159375

Procedure details

A solution of 9.8 g. of 3-chloro-6-(p-fluorophenyl)-1,2,4-triazine in 125 ml. of pyridine is cooled to 0° C. and 15 ml. of hydrazine hydrate is added. The mixture is stirred at room temperature for one hour and then poured into icewater. The solid is recovered by filtration and washed with ethanol, giving 3-hydrazino-6-(p-fluorophenyl)-1,2,4-triazine as an orange solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[CH:6][N:7]=1.O.[NH2:16][NH2:17]>N1C=CC=CC=1>[NH:16]([C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[CH:6][N:7]=1)[NH2:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CN1)C1=CC=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into icewater
FILTRATION
Type
FILTRATION
Details
The solid is recovered by filtration
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(N)C=1N=NC(=CN1)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.